(2S)-2,3-dihydroxypropanoic acid

Catalog No.
S623852
CAS No.
28305-26-2
M.F
C3H6O4
M. Wt
106.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2,3-dihydroxypropanoic acid

CAS Number

28305-26-2

Product Name

(2S)-2,3-dihydroxypropanoic acid

IUPAC Name

(2S)-2,3-dihydroxypropanoic acid

Molecular Formula

C3H6O4

Molecular Weight

106.08 g/mol

InChI

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m0/s1

InChI Key

RBNPOMFGQQGHHO-REOHCLBHSA-N

SMILES

C(C(C(=O)O)O)O

Solubility

9.43 M

Canonical SMILES

C(C(C(=O)O)O)O

Isomeric SMILES

C([C@@H](C(=O)O)O)O

Biochemistry and Metabolism

L-glyceric acid is a crucial intermediate in the process of glycolysis, the fundamental pathway for cellular energy production in most organisms PubChem: (2S)-2,3-dihydroxypropanoic acid: . During glycolysis, glucose is broken down into pyruvate, with L-glyceric acid acting as a key step between glyceraldehyde 3-phosphate and phosphoenolpyruvate. Understanding the role of L-glyceric acid helps researchers explore cellular energy metabolism and potential targets for therapeutic intervention.

Microbiology

L-glyceric acid has been found in various microorganisms, including Synechocystis and Lotus creticus PubChem: (2S)-2,3-dihydroxypropanoic acid: . Studying its presence and metabolism in these organisms can provide insights into their physiology and potential roles in environmental processes. Additionally, L-glyceric acid may be involved in specific metabolic pathways within these microorganisms, offering research avenues into their unique functionalities.

(2S)-2,3-dihydroxypropanoic acid is an organic compound with the molecular formula C₃H₆O₄ and a molecular weight of approximately 106.08 g/mol. It features a chiral center at the second carbon atom, resulting in its (2S) stereoisomer designation. The compound has a structure characterized by a carboxylic acid group and two hydroxyl groups, making it a dihydroxy derivative of propanoic acid. The presence of these functional groups contributes to its solubility in water and its potential reactivity in various chemical processes .

The structural formula can be represented as follows:

  • SMILES: OCC(O)C(O)=O
  • InChI: InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m0/s1

This compound is notable for its role in metabolic pathways and potential applications in biochemistry and pharmaceuticals.

  • Serine's mechanism of action depends on its specific role in the body.
    • Protein synthesis: During protein synthesis, serine is incorporated into the protein chain based on the genetic code [].
    • Other functions: Serine's hydroxyl group can participate in hydrogen bonding and other interactions, influencing the structure and function of molecules it interacts with [].
  • Generally recognized as safe (GRAS) for use in food [].
  • No significant safety hazards reported at typical intake levels.
Due to its functional groups:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes.
  • Reduction: The carboxylic acid can be reduced to primary alcohols.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form simpler compounds.

These reactions are significant for its utility in organic synthesis and biochemical applications.

(2S)-2,3-dihydroxypropanoic acid exhibits biological relevance, particularly in metabolic processes. It is involved in the metabolism of glycerol and is secreted in excess by patients suffering from conditions such as D-glyceric aciduria and D-glycerate anemia . This compound may also have implications in the biosynthesis of various biomolecules and could serve as an intermediate in metabolic pathways.

Several methods exist for synthesizing (2S)-2,3-dihydroxypropanoic acid:

  • Microbial Fermentation: Certain microorganisms can convert simple sugars into (2S)-2,3-dihydroxypropanoic acid through fermentation processes.
  • Chemical Synthesis: It can be synthesized through multi-step organic reactions starting from simple precursors like glycerol or other carbohydrates.
  • Enzymatic Methods: Specific enzymes can catalyze the conversion of substrates into (2S)-2,3-dihydroxypropanoic acid selectively.

These methods highlight the versatility of this compound's synthesis for research and industrial applications.

(2S)-2,3-dihydroxypropanoic acid has several applications:

  • Pharmaceuticals: It may serve as a building block for drug development due to its biological activity.
  • Biochemical Research: Its role in metabolic pathways makes it useful for studies related to metabolism and enzymology.
  • Food Industry: It could be used as a food additive or flavoring agent due to its natural occurrence in some food sources.

Interaction studies involving (2S)-2,3-dihydroxypropanoic acid focus on its effects on various biological systems:

  • Enzyme Inhibition: Research indicates that it may interact with specific enzymes involved in metabolic pathways.
  • Transport Mechanisms: Studies have explored how this compound is absorbed and transported within biological systems, influencing its bioavailability and efficacy.

Understanding these interactions is crucial for evaluating its potential therapeutic uses.

Several compounds share structural similarities with (2S)-2,3-dihydroxypropanoic acid. Here are some notable examples:

Compound NameStructural FormulaSimilarity Index
(2R)-2,3-Dihydroxypropanoic AcidC₃H₆O₄0.89
(2R,3R)-Dihydroxysuccinic AcidC₄H₆O₆0.83
Sodium (S)-2-HydroxypropanoateC₃H₇NaO₄0.85
Calcium 2,3-DihydroxypropanoateC₃H₆CaO₄0.83
(2S,3S)-Dihydroxysuccinic AcidC₄H₆O₆0.83

Physical Description

Solid

XLogP3

-1.5

UNII

5O316U8TKI

Other CAS

28305-26-2

Wikipedia

L-glyceric acid

Dates

Modify: 2023-08-15

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